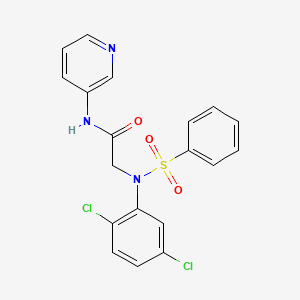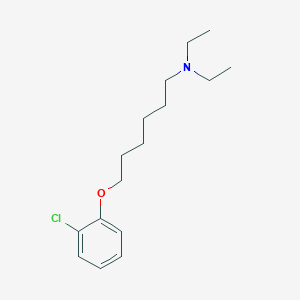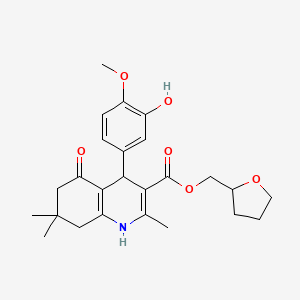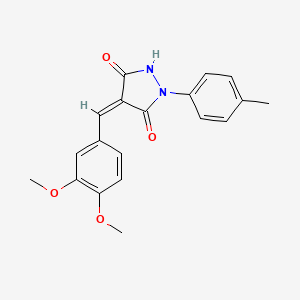![molecular formula C11H17N3O4S B5111830 diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate, also known as ATE, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of the enzyme carboxylesterase 2 (CES2) and has been shown to have potential therapeutic benefits in cancer treatment and pain management.
作用機序
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate inhibits the activity of CES2 by binding to its active site and forming a stable complex. This prevents the enzyme from metabolizing drugs and prolongs their half-life in the body. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to be a more potent inhibitor of CES2 than other compounds such as bis(4-nitrophenyl)phosphate and 4-methylumbelliferyl acetate.
Biochemical and Physiological Effects:
diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to have minimal toxicity and does not affect the activity of other important enzymes such as cytochrome P450. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly metabolized by the liver. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to have a dose-dependent effect on the inhibition of CES2 activity.
実験室実験の利点と制限
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has several advantages for lab experiments. It is a potent and selective inhibitor of CES2 and has been shown to enhance the efficacy of chemotherapy drugs and reduce the metabolism of opioids. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has minimal toxicity and does not affect the activity of other important enzymes. However, diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has several limitations for lab experiments. It has a short half-life and is rapidly metabolized by the liver. This makes it difficult to maintain a consistent concentration of diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate in the body.
将来の方向性
For the study of diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate include the development of more potent and selective inhibitors of CES2 and the investigation of its potential therapeutic benefits in other diseases.
合成法
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate can be synthesized by a simple three-step process. The first step involves the reaction of diethyl malonate with thionyl chloride to form diethyl malonate chloride. The second step involves the reaction of diethyl malonate chloride with 2-amino-5-mercapto-1,3,4-thiadiazole to form diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
Diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CES2, an enzyme that plays a crucial role in the metabolism of many drugs. diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate has been shown to enhance the efficacy of chemotherapy drugs such as irinotecan and oxaliplatin in cancer treatment. It has also been shown to have potential benefits in pain management by reducing the metabolism of opioids such as morphine and fentanyl.
特性
IUPAC Name |
diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-17-9(15)7(10(16)18-4-2)5-6-8-13-14-11(12)19-8/h7H,3-6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYRXJZZZDFXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=NN=C(S1)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)



![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)


![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)